molecular formula C8H5BrIN B6201152 3-bromo-2-iodo-5-methylbenzonitrile CAS No. 2167475-85-4

3-bromo-2-iodo-5-methylbenzonitrile

Cat. No.: B6201152
CAS No.: 2167475-85-4
M. Wt: 321.9
InChI Key:
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Description

3-Bromo-2-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrIN It is a halogenated benzonitrile derivative, characterized by the presence of bromine, iodine, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-iodo-5-methylbenzonitrile typically involves halogenation reactions. One common method is the bromination of 2-iodo-5-methylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-5-methylbenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation can be used under an inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles.

    Coupling Reactions: Products include biaryl compounds or other complex aromatic structures.

    Reduction Reactions: The primary product is the corresponding amine derivative.

Scientific Research Applications

3-Bromo-2-iodo-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-bromo-2-iodo-5-methylbenzonitrile depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The nitrile group can participate in various transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylbenzonitrile: Similar structure but lacks the iodine atom.

    3-Bromo-2-methylbenzonitrile: Similar structure but lacks the iodine atom and has a different substitution pattern.

    3-Bromo-5-iodobenzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

3-Bromo-2-iodo-5-methylbenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for diverse functionalization and the formation of complex molecules, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

2167475-85-4

Molecular Formula

C8H5BrIN

Molecular Weight

321.9

Purity

95

Origin of Product

United States

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